
Amlodipine-d4 (besylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amlodipine-d4 (besylate) is a deuterium-labeled derivative of amlodipine besylate, a widely used calcium channel blocker. Amlodipine besylate is primarily prescribed for the treatment of hypertension and angina. The deuterium labeling in amlodipine-d4 (besylate) allows for more precise pharmacokinetic and pharmacodynamic studies, making it a valuable tool in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of amlodipine-d4 (besylate) involves the incorporation of deuterium atoms into the amlodipine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:
Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.
Formation of the Dihydropyridine Ring: The deuterated precursors undergo cyclization to form the dihydropyridine ring, a core structure of amlodipine.
Introduction of the Besylate Group: The final step involves the addition of the besylate group to the amlodipine-d4 molecule.
Industrial Production Methods
Industrial production of amlodipine-d4 (besylate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of precursors are deuterated using industrial-scale reactors.
Automated Synthesis: Automated systems are used to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time.
Purification: The final product is purified using techniques like crystallization, chromatography, and recrystallization to achieve high purity and yield.
化学反応の分析
Types of Reactions
Amlodipine-d4 (besylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: Substitution reactions can occur at the aromatic ring or the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated amlodipine-d4 derivatives.
科学的研究の応用
Amlodipine-d4 (besylate) has a wide range of applications in scientific research:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of absorption, distribution, metabolism, and excretion.
Pharmacodynamic Studies: Researchers use amlodipine-d4 (besylate) to study the drug’s effects on calcium channels and its impact on blood pressure and heart rate.
Metabolic Pathway Analysis: The compound is used to investigate metabolic pathways and identify metabolites.
Drug Interaction Studies: Amlodipine-d4 (besylate) helps in studying interactions with other drugs and their impact on efficacy and safety.
Clinical Research: It is used in clinical trials to evaluate the pharmacokinetics and pharmacodynamics of new formulations and combinations.
作用機序
Amlodipine-d4 (besylate) exerts its effects by blocking voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition reduces the influx of calcium ions, leading to:
Vasodilation: Relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance and lower blood pressure.
Decreased Cardiac Workload: Reduced calcium influx in cardiac muscle decreases myocardial oxygen demand, alleviating angina symptoms.
類似化合物との比較
Amlodipine-d4 (besylate) is compared with other calcium channel blockers and deuterium-labeled compounds:
Amlodipine Besylate: The non-deuterated version, widely used for hypertension and angina.
Nifedipine: Another dihydropyridine calcium channel blocker with a shorter half-life.
Verapamil: A non-dihydropyridine calcium channel blocker with different pharmacokinetic properties.
Diltiazem: Another non-dihydropyridine calcium channel blocker with unique effects on heart rate and vascular resistance.
Uniqueness
The deuterium labeling in amlodipine-d4 (besylate) provides enhanced stability and allows for more precise tracking in pharmacokinetic and pharmacodynamic studies, making it a valuable tool in drug development and research.
特性
分子式 |
C26H31ClN2O8S |
|---|---|
分子量 |
571.1 g/mol |
IUPAC名 |
benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/i5D,6D,7D,8D; |
InChIキー |
ZPBWCRDSRKPIDG-VBMPRCAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2C(=C(NC(=C2C(=O)OCC)COCCN)C)C(=O)OC)Cl)[2H])[2H].C1=CC=C(C=C1)S(=O)(=O)O |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B12427866.png)
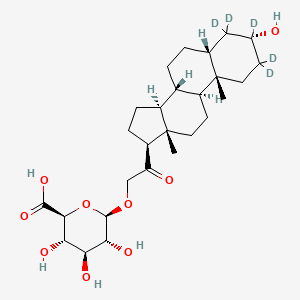

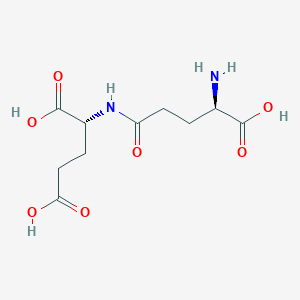
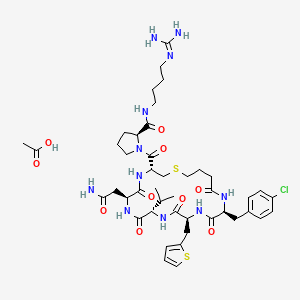
![trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)
![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)
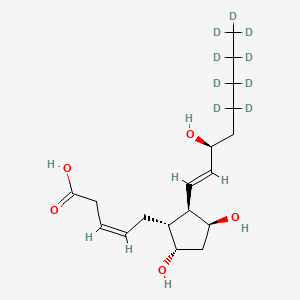
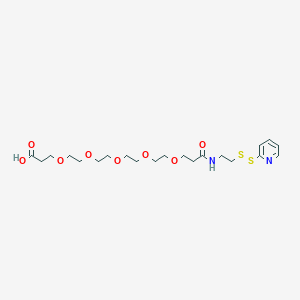
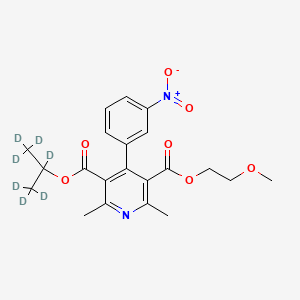
![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)

